CloroDimetilSilano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chlorodimethylsilane has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

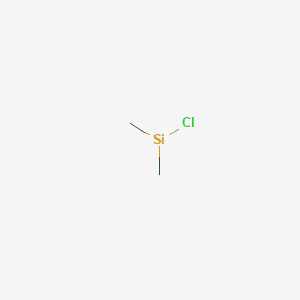

Chlorodimethylsilane (CDMS), also known as dimethylchlorosilane, is a chemical compound with the formula (CH3)2SiHCl . It primarily targets organic compounds, specifically aldehydes and diols, in chemical reactions .

Mode of Action

CDMS interacts with its targets through a process known as reductive etherification . In this process, CDMS reacts with an aldehyde and a diol at room temperature, using nitromethane as the polymerization solvent . This reaction results in the formation of polyethers .

Biochemical Pathways

The primary biochemical pathway affected by CDMS is the synthesis of polyethers . Polyethers are important compounds in polymer chemistry and have extensive applications in both academic research and industry . The CDMS-mediated reductive etherification reaction provides a versatile strategy for polyether synthesis .

Result of Action

The result of CDMS’s action is the formation of polyethers . These polyethers can have a molecular weight of up to 110.4 kDa and a high alternating unit of up to 93% . The formation of polyethers from the self-condensation of the aldehyde used in the reaction is also observed .

Action Environment

The action of CDMS is influenced by environmental factors such as temperature and the presence of other reactants . The reaction involving CDMS is carried out at room temperature . The presence of nitromethane as the polymerization solvent is also crucial for the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorodimethylsilane can be synthesized through various methods. One common method involves the reaction of 1,1,3,3-tetramethyldisiloxane with dimethyldichlorosilane in the presence of a catalyst such as tetra-n-butylammonium bromide . The reaction is carried out at room temperature with the addition of water, and the mixture is stirred for several hours .

Industrial Production Methods: In industrial settings, chlorodimethylsilane is produced by the direct reaction of methyl chloride with silicon at high temperatures in the presence of a copper catalyst . This method is efficient and yields a high purity product suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions: Chlorodimethylsilane undergoes several types of chemical reactions, including:

Hydrosilylation: It reacts with olefins to form organosilicon compounds.

Reductive Etherification: It is used in the synthesis of polyethers by reacting with aldehydes and diols.

Deoxygenative Chlorination: It reacts with carbonyl compounds in the presence of indium(III) hydroxide to produce chlorinated products.

Common Reagents and Conditions:

Hydrosilylation: Typically involves the use of platinum catalysts at elevated temperatures.

Reductive Etherification: Conducted at room temperature using nitromethane as the solvent.

Deoxygenative Chlorination: Catalyzed by indium(III) hydroxide under mild conditions.

Major Products:

Hydrosilylation: Produces silylated olefins.

Reductive Etherification: Yields polyethers with high molecular weights.

Deoxygenative Chlorination: Forms chlorinated organic compounds.

Comparación Con Compuestos Similares

Dichloromethylsilane: Contains two chlorine atoms bonded to silicon instead of one.

Trichlorosilane: Has three chlorine atoms bonded to silicon.

Trimethylsilane: Contains three methyl groups bonded to silicon.

Uniqueness: Chlorodimethylsilane is unique due to its specific reactivity profile, particularly in reductive etherification and deoxygenative chlorination reactions . Its ability to form stable silicon-carbon bonds makes it valuable in the synthesis of organosilicon compounds .

Actividad Biológica

Chlorodimethylsilane (CDMS) is an organosilicon compound that has garnered attention for its diverse biological activities. This article explores the biological implications of CDMS, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

Chlorodimethylsilane has the chemical formula and is characterized by its silane structure, which contributes to its reactivity and biological activity. The presence of chlorine in its structure allows for various chemical reactions, including halogenation and silanization processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CDMS. It has been found to exhibit significant activity against a range of bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of Chlorodimethylsilane

The data indicates that CDMS is particularly potent against staphylococci, with MIC values significantly lower than those for enterococci, suggesting a selective efficacy.

The mechanisms underlying the biological activity of chlorodimethylsilane are multifaceted:

- Cell Membrane Disruption : CDMS interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in bacterial cells, contributing to its antimicrobial effects.

- Inhibition of Biofilm Formation : Studies suggest that CDMS can disrupt biofilm formation in pathogenic bacteria, enhancing its therapeutic potential in treating chronic infections.

Case Studies

A notable case study investigated the effects of CDMS on biofilm-forming Pseudomonas aeruginosa. The study demonstrated that treatment with CDMS reduced biofilm biomass significantly compared to untreated controls, indicating its potential as an anti-biofilm agent.

Table 2: Effects of Chlorodimethylsilane on Biofilm Formation

This reduction in biofilm formation suggests that CDMS could be effective in managing infections where biofilms are a challenge.

Toxicity and Safety Profile

While chlorodimethylsilane shows promising biological activity, understanding its toxicity is crucial for potential therapeutic applications. Research indicates that at higher concentrations, CDMS may exhibit cytotoxic effects on mammalian cells; however, these effects are concentration-dependent.

Table 3: Cytotoxicity of Chlorodimethylsilane

The IC50 values indicate that while CDMS can be cytotoxic at certain concentrations, it retains a favorable safety profile at lower doses.

Propiedades

InChI |

InChI=1S/C2H6ClSi/c1-4(2)3/h1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABCGOSYZHCPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027355 | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylchlorosilane appears as a colorless fuming liquid with a pungent, burning odor. Extremely corrosive to skin and respiratory tissues, both as a liquid and vapor. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent, burning odor; Bp = 35 deg C; [CAMEO] | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

442.6 [mmHg] | |

| Record name | Dimethylchlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12932 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-35-9 | |

| Record name | DIMETHYLCHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorodimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylchlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethylchlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7E4F5838 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of Chlorodimethylsilane?

A1: Chlorodimethylsilane has the molecular formula C2H7ClSi and a molecular weight of 94.64 g/mol. []

Q2: What are some key spectroscopic characteristics of Chlorodimethylsilane?

A2: While the provided abstracts don't delve into detailed spectroscopic analysis, they do mention the use of various techniques to characterize Chlorodimethylsilane and its derivatives. These include 1H NMR, 13C NMR, 29Si NMR, FTIR, and mass spectrometry. [, , , ]

Q3: How is Chlorodimethylsilane used in hydrosilylation reactions?

A3: Chlorodimethylsilane serves as a common hydrosilylating agent, adding across carbon-carbon double or triple bonds in the presence of catalysts like platinum complexes. This is exemplified in the synthesis of telechelic oligomers [], functionalized polymers [], and silanol hyaluronic acid compounds. []

Q4: Can Chlorodimethylsilane be used to functionalize polymers?

A4: Yes, anionic polymers with reactive chain ends can be capped with Chlorodimethylsilane, introducing a functional group that can be further utilized for synthesizing graft copolymers. []

Q5: Can Chlorodimethylsilane participate in reactions other than hydrosilylation?

A5: Absolutely. Chlorodimethylsilane is a versatile reagent. For instance, it reacts with Grignard reagents to form silyl-substituted aromatic compounds. [] It also reacts with alcohols in the presence of catalysts like indium(III) hydroxide to produce organic chlorides, demonstrating its use in deoxygenative chlorination. []

Q6: Chlorodimethylsilane is utilized in the synthesis of silanol hyaluronic acid compounds. What benefits do these compounds offer?

A6: Silanol hyaluronic acid compounds (SHACs), synthesized using Chlorodimethylsilane, exhibit promising skin care properties. Studies on rabbit and pig skin models indicate good moisture retention capabilities and a lack of skin irritation or cytotoxicity. []

Q7: Can Chlorodimethylsilane be used in conjunction with catalysts to facilitate specific chemical transformations?

A7: Yes, Chlorodimethylsilane in combination with Lewis acids like gallium trichloride can catalyze the direct chlorination of alcohols to alkyl chlorides. []

Q8: Are there differences in reactivity when comparing Chlorodimethylsilane and Dichloromethylsilane in deoxygenative chlorination reactions?

A8: Yes, while both can be used with ferric chloride for this purpose, the choice influences product outcomes. Chlorodimethylsilane generally favors chlorinated compounds, while Dichloromethylsilane can lead to β-methylchalcone derivatives under certain conditions. []

Q9: How does Chlorodimethylsilane react with silica surfaces?

A9: Chlorodimethylsilane reacts with hydroxyl groups on silica surfaces, forming a stable Si-O-Si bond. This property is exploited in the preparation of stationary phases for high-performance liquid chromatography (HPLC). []

Q10: Can Chlorodimethylsilane modify the properties of materials like silicon oxycarbide precursors?

A10: Yes, incorporating Chlorodimethylsilane into silicon oxycarbide precursors can influence the carbon content and distribution within the final material after annealing. This modification impacts the material's structure and properties. []

Q11: What precautions should be taken when handling Chlorodimethylsilane?

A11: Chlorodimethylsilane is moisture sensitive and potentially toxic. It should be stored under nitrogen and handled with appropriate safety measures, including the use of a fume hood. [, ]

Q12: Are there computational studies on Chlorodimethylsilane?

A12: While the abstracts provided do not specifically mention computational studies on Chlorodimethylsilane itself, they highlight the use of molecular orbital calculations to analyze the electronic properties of its derivatives, such as 2,3,4,5-tetrakis(dimethylsilyl)thiophene. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.